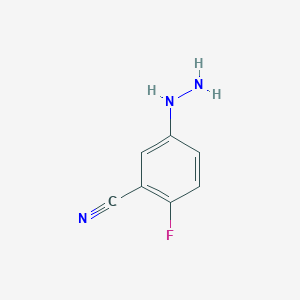

2-Fluoro-5-hydrazinylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGANJOUQFOPFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459716 | |

| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-21-1 | |

| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydrazinylbenzonitrile

Introduction

2-Fluoro-5-hydrazinylbenzonitrile is an aromatic organic compound featuring a benzonitrile scaffold substituted with a fluorine atom and a hydrazinyl group.[1] Its molecular structure, combining the reactive functionalities of a nitrile, a hydrazine, and a fluorinated benzene ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of these groups suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who may be considering this molecule for their synthetic and research endeavors.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. For this compound, the arrangement of its constituent atoms and functional groups provides the basis for understanding its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1260982-79-3 | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C#N)NN | [1] |

| InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N | [1] |

While specific, experimentally determined data for properties such as melting point, boiling point, and spectral analyses are not widely published in peer-reviewed literature, we can infer certain characteristics based on the compound's structure and the known properties of its functional groups. The presence of the hydrazinyl group, a derivative of ammonia, suggests that the molecule will exhibit basic properties. The nitrile and fluorine substituents are electron-withdrawing, which will influence the electron density of the aromatic ring and the reactivity of the other functional groups.

Predicted Physicochemical Characteristics

In the absence of extensive experimental data, a predictive analysis based on the compound's functional groups provides valuable insights for handling and experimental design.

-

Physical State and Appearance: At standard temperature and pressure, this compound is expected to be a solid, likely a crystalline powder, which is typical for aromatic compounds of similar molecular weight.

-

Melting Point: The melting point is anticipated to be moderately high, influenced by the potential for intermolecular hydrogen bonding via the hydrazinyl group and dipole-dipole interactions from the nitrile and fluoro groups. For context, related compounds like 2-Fluoro-5-formylbenzonitrile have a reported melting point of 80-84 °C.[2]

-

Boiling Point: A high boiling point is expected due to the polar nature of the molecule and intermolecular forces. However, it may be susceptible to decomposition at elevated temperatures.

-

Hygroscopicity: The presence of the polar hydrazinyl group suggests that the compound may be hygroscopic and should be stored in a desiccated environment.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following sections detail robust, self-validating protocols for determining key physicochemical properties of this compound.

Solubility Determination

Causality of Experimental Choices: The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A systematic approach to solubility testing in a range of solvents provides a comprehensive understanding of its polarity and potential for formulation. The chosen solvents represent a spectrum of polarities, from non-polar (hexane) to polar aprotic (diethyl ether) and polar protic (water), as well as acidic and basic aqueous solutions to assess its reactivity.[3][4][5][6]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 25 mg of this compound into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of the respective solvent (Water, Diethyl Ether, 5% Sodium Hydroxide, 5% Sodium Bicarbonate, 5% Hydrochloric Acid) in small portions.[3]

-

Vigorous Mixing: After each addition of solvent, shake the test tube vigorously for at least 60 seconds.[5]

-

Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If the compound is water-soluble, proceed to test its pH using litmus paper.[4]

-

Classification: Based on the solubility results, classify the compound according to standard solubility schemes. For instance, solubility in 5% HCl would indicate a basic compound.[3]

Caption: Workflow for determining the solubility of this compound.

pKa Determination by Potentiometric Titration

Causality of Experimental Choices: The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a compound like this compound with a basic hydrazinyl group, determining its pKa is crucial for predicting its ionization state at physiological pH, which in turn affects its biological activity and pharmacokinetic properties. Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8][9]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[7]

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water or a co-solvent if solubility is low). Ensure the total volume is sufficient for the titration, for example, 20 mL.[7]

-

Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride to maintain a constant ionic strength throughout the titration.[7]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[7]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.[7]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluoro and hydrazinyl substituents. The protons of the hydrazinyl group will likely appear as a broad signal, and its chemical shift may be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazine (around 3200-3400 cm⁻¹), the C≡N stretching of the nitrile (around 2220-2280 cm⁻¹), and C-F stretching vibrations.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.14 g/mol ). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazinyl group.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for synthetic and medicinal chemistry. While there is a notable absence of published experimental data on its specific physicochemical properties, this guide provides a solid foundation for researchers by outlining its known structural characteristics, predicting its key properties, and offering detailed, actionable protocols for its experimental characterization. The methodologies described herein are standard, reliable, and designed to yield the high-quality data necessary to advance research and development efforts involving this intriguing molecule.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Sutan, R. A., et al. (2018). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 11(1), 11. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of complex molecular mixtures. Biogeosciences, 10(3), 1583-1605. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. WebBook. Retrieved from [Link]

-

El-Faham, A., et al. (2018). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 23(10), 2533. [Link]

Sources

- 1. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]

- 2. 2-氟-5-甲酰基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Fluoro-5-hydrazinylbenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates.[1] 2-Fluoro-5-hydrazinylbenzonitrile, also identified by its IUPAC name 5-fluoro-2-hydrazinylbenzonitrile, has emerged as a valuable and versatile building block in the synthesis of complex heterocyclic compounds.[2] Its unique trifunctional architecture—comprising a nitrile group, a fluorine atom, and a reactive hydrazine moiety—offers a powerful platform for the construction of novel bioactive molecules.[2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, key applications in drug discovery, and essential safety information.

Core Compound Identification

CAS Number: 1260982-79-3[2]

IUPAC Name: 5-fluoro-2-hydrazinylbenzonitrile[2]

Molecular Formula: C₇H₆FN₃[2]

Molecular Weight: 151.14 g/mol [2]

Chemical Structure:

Chemical Structure of this compound

Synthesis of this compound

The primary and most direct route to this compound is through the hydrazinolysis of a suitable precursor, typically 5-fluoro-2-nitrobenzonitrile.[2] This method leverages the well-established reactivity of nitroarenes with hydrazine hydrate in the presence of a catalyst.

Conceptual Synthesis Workflow

General Synthesis Workflow for this compound

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established chemical principles for the reduction of nitroarenes to hydrazines. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrazine Addition: Slowly add hydrazine hydrate (3-5 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. The following table includes a combination of reported data and predicted values for closely related analogs.

| Property | Value/Information | Source |

| Appearance | White to off-white powder or crystalline solid. | [3] |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical principles |

| pKa | The hydrazine moiety is basic, while the nitrile and fluoro groups are electron-withdrawing. | General chemical principles |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1] The hydrazine group is a key functional handle that can readily participate in cyclization reactions to form five- and six-membered rings.

Key Reactions and Scaffolds

The hydrazine moiety of this compound is a potent nucleophile, enabling a variety of synthetic transformations:

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives. Pyrazoles are a common motif in kinase inhibitors and other therapeutic agents.

-

Triazole Synthesis: Can be a precursor for the formation of triazole rings, another important scaffold in medicinal chemistry.

-

Indazole Synthesis: Intramolecular cyclization reactions can lead to the formation of fluorinated indazoles, which have shown a range of biological activities.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The fluorinated benzonitrile portion of the molecule can be strategically employed to enhance binding affinity and modulate pharmacokinetic properties.

Conceptual Pathway to a Kinase Inhibitor

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, data from suppliers and knowledge of related compounds allow for the following guidance.[3]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[3]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[3]

-

Skin Contact: Wash immediately with plenty of water.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse heterocyclic systems. Its strategic importance in drug discovery is underscored by the prevalence of fluorinated and heterocyclic motifs in modern pharmaceuticals. While detailed characterization of this specific compound is still emerging, its potential for the rapid construction of complex molecular architectures makes it a compound of significant interest to researchers and scientists in the pharmaceutical industry. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

-

National Center for Biotechnology Information. (n.d.). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem. Retrieved from [Link]

-

Aromatic Fragrances International. (2024). Safety Data Sheet. Retrieved from [Link]

-

CAS. (n.d.). L-Arginine. CAS Common Chemistry. Retrieved from [Link]

-

CAS. (n.d.). L-Pyroglutamic acid. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. PubChem. Retrieved from [Link]

-

MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Bright Building Blocks for Chemical Biology. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Retrieved from [Link]

-

ResearchGate. (2011). Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Retrieved from [Link]

-

PubMed. (2018). 5-Formyluracil as a Multifunctional Building Block in Biosensor Designs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. PMC. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-hydrazinylbenzonitrile

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Fluoro-5-hydrazinylbenzonitrile, focusing on its solubility and stability. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive analysis with actionable experimental protocols to enable the effective use of this valuable synthetic intermediate.

Introduction: Strategic Importance in Synthesis

This compound is a substituted benzonitrile derivative featuring a unique combination of functional groups: a cyano group, a fluorine atom, and a hydrazinyl moiety.[1][2] This trifecta of reactivity makes it a compound of significant interest, particularly as a building block in the synthesis of complex heterocyclic structures for pharmaceutical and agrochemical applications.[3] The electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring, while the hydrazinyl group serves as a potent nucleophile and a precursor for forming nitrogen-containing heterocycles.[3]

However, the very features that make this molecule synthetically attractive—particularly the reactive hydrazinyl group—also present challenges related to its solubility and stability. A thorough understanding and empirical characterization of these properties are not merely academic; they are prerequisites for successful process development, formulation, and ensuring the long-term integrity of active pharmaceutical ingredients (APIs). This guide outlines the predicted behavior of this compound and provides robust methodologies for its empirical evaluation.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical data, which dictates its handling, safety, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FN₃ | [1][3] |

| Molecular Weight | 151.14 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1260982-79-3 (for free base) | [3] |

| Predicted XlogP | 1.0 | [2] |

Note: This compound is also available as a hydrochloride salt (CAS No. 280120-91-4), which will exhibit significantly different solubility properties, particularly in aqueous media.[4]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter influencing reaction kinetics, purification strategies, and bioavailability. While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and provide a framework for empirical determination.

Predicted Solubility

The molecule possesses both polar (hydrazinyl, nitrile) and non-polar (fluorinated benzene ring) characteristics.

-

Aqueous Solubility: The free base is predicted to have low solubility in water. The hydrazinyl group can act as a hydrogen bond donor and acceptor, but the overall hydrophobicity of the fluorobenzonitrile core is dominant. The hydrochloride salt form, however, is expected to be significantly more soluble in water and acidic aqueous solutions.

-

Organic Solvent Solubility: It is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where hydrogen bonding is favorable. Solubility is also expected in polar protic solvents like methanol and ethanol. Solubility in non-polar solvents like hexanes or toluene is predicted to be limited. A general table of common solvents is useful for initial screening.[5]

Experimental Workflow for Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The equilibrium shake-flask method is a gold standard for determining solubility. The following protocol provides a self-validating system for generating reliable data.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Methanol, Acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid material is transferred. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration of the saturated solution is determined by comparing the peak area to a standard calibration curve.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for equilibrium solubility determination.

Stability Profile: Degradation Pathways and Assessment

The stability of this compound is paramount for its storage and use in multi-step syntheses. The hydrazinyl group is a known point of lability, susceptible to oxidation.

Predicted Degradation Pathways

-

Oxidation: The primary anticipated degradation pathway is the oxidation of the hydrazinyl group (-NHNH₂). In the presence of atmospheric oxygen, metal ions, or other oxidizing agents, it can be converted to a diazo compound or further to other species. This is often the most significant liability for hydrazine-containing molecules.[3]

-

Hydrolysis: The nitrile group (-CN) is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.

-

Photodegradation: Aromatic compounds, particularly those with activating groups, can be susceptible to degradation upon exposure to UV or high-intensity visible light.

Experimental Workflow for Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a "stability-indicating" analytical method. This protocol exposes the compound to conditions more severe than those expected during routine handling and storage.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature (or gentle heat).

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat a solution at 60-80 °C. Keep a solid sample at the same temperature.

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using an HPLC system with a photodiode array (PDA) detector. The goal is to develop a method that separates the parent peak from all major degradation products.

-

Mass Balance: Assess the mass balance to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas. Use a tool like a mass spectrometer (LC-MS) to identify the structures of the key degradants, confirming the predicted pathways.

Caption: Forced degradation study workflow.

Recommended Handling and Storage

Based on the predicted instabilities, stringent handling and storage procedures are crucial to maintain the integrity of this compound.

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] To mitigate the primary risk of oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. Avoid storing near incompatible materials, especially oxidizing agents.[9]

Conclusion

This compound is a promising synthetic intermediate whose utility is directly tied to a comprehensive understanding of its solubility and stability. While published data is scarce, this guide provides a robust framework based on chemical principles and established methodologies. By predicting solubility, identifying potential degradation pathways, and employing rigorous experimental protocols for characterization, researchers can confidently integrate this compound into their synthetic and drug development programs, ensuring both efficiency and reproducibility.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (n.d.). The correct order of stability of various conformations of 2-Fluoroethanol. Retrieved from [Link] (Note: This reference discusses general stability principles of related structures).

-

ResearchGate. (2016). Proper Handling and Storage of Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

INAC. (n.d.). Stability study of 2-[18F]fluoro-2-deoxy-D-glucose (18FDG) stored at room temperature by physicochemical and microbiological assay. Retrieved from [Link]

-

PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]

-

Wiley. (2003). The Properties of Solvents. Retrieved from [Link]

Sources

- 1. This compound | C7H6FN3 | CID 11240584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H6FN3) [pubchemlite.lcsb.uni.lu]

- 3. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]

- 4. 280120-91-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 218301-22-5|2-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

Synthesis and characterization of 2-Fluoro-5-hydrazinylbenzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-hydrazinylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block for drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a reactive hydrazine group onto a benzonitrile scaffold makes this compound a valuable intermediate for developing novel therapeutic agents.[1][2] This document details a robust and well-established synthetic pathway via diazotization of a primary aromatic amine, followed by a detailed protocol and mechanistic discussion. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Safety protocols and handling guidelines are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic intermediates.

Introduction & Significance

This compound (IUPAC Name: this compound) is an aromatic organic compound featuring a nitrile, a fluorine atom, and a hydrazine group attached to a benzene ring. Its molecular formula is C₇H₆FN₃, corresponding to a molecular weight of 151.14 g/mol .[1]

Compound Identification:

-

CAS Number: 1260982-79-3[1]

-

Molecular Formula: C₇H₆FN₃

-

Molecular Weight: 151.14 g/mol [1]

-

InChI Key: HLXGZPFWRNVBHO-UHFFFAOYSA-N[1]

The true value of this molecule lies in the unique interplay of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[3] The hydrazine moiety is a potent nucleophile and a common precursor for synthesizing a wide array of nitrogen-containing heterocycles such as pyrazoles and indazoles, which are prevalent in many marketed drugs.

Crucially, the presence of the fluorine atom significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles and enhanced binding affinity in drug candidates.[2][4] Consequently, this compound serves as a highly valuable starting material for creating libraries of complex, fluorinated compounds for screening in drug discovery programs, particularly in oncology, antiviral, and neurology research.[1][2]

Synthetic Pathway and Mechanistic Insights

While several synthetic strategies, such as direct hydrazinolysis of a nitro-precursor or nucleophilic substitution of a chloro-precursor, are conceivable, a highly reliable and scalable approach involves the diazotization of 2-fluoro-5-aminobenzonitrile followed by in-situ reduction.[1] This classical pathway is favored due to the commercial availability of the starting amine and the well-documented, high-yielding nature of the Sandmeyer-type reaction sequence.[5][6]

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-Fluoro-5-aminobenzonitrile

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluoro-5-aminobenzonitrile (1.0 eq).

-

Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in deionized water and add it dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt intermediate is typically indicated by a clear solution. This solution is used directly in the next step without isolation.

Step 2: Reduction to this compound

-

In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A thick precipitate of the hydrazine hydrochloride salt is expected to form. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

-

To isolate the free base, suspend the hydrochloride salt in water and basify to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid.

Reaction Mechanism

The synthesis proceeds through two key mechanistic stages:

-

Formation of the Diazonium Ion: In the presence of a strong acid like HCl, nitrous acid (HONO) is generated in situ from sodium nitrite. The nitrous acid is then protonated, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic primary amine of 2-fluoro-5-aminobenzonitrile attacks the nitrosonium ion. A series of proton transfers and subsequent dehydration yields the stable 2-fluoro-5-cyanobenzenediazonium salt.[5][6] The stability of this intermediate at low temperatures is a key feature of aromatic diazonium chemistry.

-

Reduction: The diazonium salt is then reduced by a suitable reducing agent, in this case, tin(II) chloride. The Sn(II) acts as a two-electron donor, reducing the diazonium cation to the corresponding hydrazine. The reaction proceeds through a series of single-electron transfers and protonation steps, ultimately cleaving the nitrogen-nitrogen triple bond and forming the N-N single bond of the hydrazine functional group.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard workflow for the characterization of synthesized compounds.

Predicted Analytical Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~5.0-4.0 ppm (br s, 3H, -NHNH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (d, J≈250 Hz, C-F), ~135-110 ppm (Ar-C), ~118 ppm (C≡N) |

| ¹⁹F NMR | Chemical Shift (δ) | ~(-110) to (-125) ppm (relative to CFCl₃) |

| Mass Spec (HRMS) | [M+H]⁺ | Calculated for C₇H₇FN₃⁺: 152.0624; Observed should be within 5 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 (N-H stretch), 2230-2210 (C≡N stretch), 1620-1580 (C=C aromatic), 1280-1200 (C-F stretch) |

| HPLC | Purity | >98% (by area percentage at a suitable UV wavelength, e.g., 254 nm) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[7]

-

¹H NMR: The proton spectrum is expected to show a complex multiplet in the aromatic region (7.5-7.0 ppm) for the three aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The hydrazine protons (-NHNH₂) are expected to appear as a broad singlet that may exchange with D₂O, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will confirm the presence of seven distinct carbon atoms. The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). The nitrile carbon will be observed around 118 ppm.

-

¹⁹F NMR: A single resonance is expected in the typical range for an aryl fluoride, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[8] The instrument should be capable of providing a mass accuracy of less than 5 ppm. The protonated molecular ion [M+H]⁺ for C₇H₆FN₃ would have a calculated exact mass of 152.0624 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9] The spectrum of this compound should exhibit characteristic absorption bands:

-

N-H Stretching: A broad band (or two sharp bands) in the 3400-3200 cm⁻¹ region, characteristic of the hydrazine N-H bonds.[10]

-

C≡N Stretching: A sharp, medium-intensity band around 2230-2210 cm⁻¹, confirming the nitrile group.[11]

-

Aromatic C=C Stretching: Bands in the 1620-1580 cm⁻¹ region.

-

C-F Stretching: A strong, characteristic band in the 1280-1200 cm⁻¹ region of the fingerprint region.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[12] A reverse-phase method is typically suitable.

-

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Result: The final product should appear as a single major peak, with purity calculated as the area percentage of that peak relative to all peaks in the chromatogram.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests significant potential hazards based on analogous compounds and functional groups.[14]

-

Hazard Assessment: The compound should be treated as harmful if swallowed, inhaled, or in contact with skin. It is expected to be a skin and serious eye irritant.[15] Hydrazine derivatives are often toxic and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a strategically important chemical intermediate with high potential in the field of drug discovery. This guide has outlined a reliable and well-precedented synthetic route via the diazotization and reduction of 2-fluoro-5-aminobenzonitrile. Furthermore, a comprehensive analytical workflow has been detailed to ensure the structural integrity and purity of the synthesized material. By understanding the causality behind the synthetic choices and the principles of the characterization techniques, researchers can confidently produce and validate this valuable building block for their research and development programs. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.

References

Click to expand

-

PubChem - NIH. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. [Link]

-

PubChem - NIH. This compound | C7H6FN3 | CID 11240584. [Link]

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

-

NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PubChem - NIH. 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

University of Calgary. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

ResearchGate. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. [Link]

-

PubMed Central - NIH. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

- 1. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

2-Fluoro-5-hydrazinylbenzonitrile molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-5-hydrazinylbenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, explore validated synthetic routes with mechanistic insights, and discuss its strategic application in the development of complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Compound Identification and Core Properties

This compound is a substituted aromatic compound featuring a nitrile, a fluorine atom, and a hydrazine group. This unique combination of functional groups makes it a highly versatile intermediate for creating diverse molecular architectures, particularly heterocyclic systems. The electron-withdrawing nature of the nitrile and fluorine substituents activates the benzene ring, influencing its reactivity and physicochemical properties.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₆FN₃ | PubChem |

| Molecular Weight | 151.14 g/mol | PubChem |

| CAS Number | 161886-21-1 | PubChem |

| Canonical SMILES | C1=CC(=C(C=C1NN)F)C#N | Smolecule |

| InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N | Smolecule |

Table 2: Physicochemical Data (Computed)

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The choice of this pathway is dictated by the electronic properties of the precursor molecule.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method involves the reaction of a precursor like 2-fluoro-5-nitrobenzonitrile or 2-chloro-5-fluorobenzonitrile with hydrazine hydrate. The presence of strong electron-withdrawing groups (–CN and –NO₂/–Cl) ortho and para to the leaving group (halide or nitro group) is critical. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction.

Causality Behind Experimental Choices:

-

Precursor Choice: 2-Fluoro-5-nitrobenzonitrile is an excellent substrate. The nitro group is a powerful activating group and a good leaving group for SNAr reactions with nucleophiles like hydrazine.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is preferred. These solvents can solvate the cation of the hydrazine salt but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Temperature Control: The reaction is exothermic. Careful temperature management is necessary to prevent side reactions and ensure regioselectivity.

Preamble: The Analytical Imperative for a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-5-hydrazinylbenzonitrile

This compound stands as a critical building block in contemporary drug development, notable for its role in the synthesis of advanced therapeutic agents. Its molecular architecture, featuring a fluorinated benzonitrile scaffold coupled with a reactive hydrazine moiety, presents a unique and multifaceted analytical challenge. The inherent reactivity of the hydrazine group makes it susceptible to oxidative degradation, while the synthetic pathways can introduce a spectrum of process-related impurities. Consequently, a robust, multi-technique approach is not merely recommended but essential to comprehensively define its purity and ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a holistic framework for the purity analysis of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind methodological choices, establishing a self-validating system of analysis grounded in authoritative scientific principles.

Section 1: Foundational Characterization and Anticipated Impurity Profile

A thorough purity analysis begins with understanding the molecule's fundamental properties and predicting potential contaminants. This foresight is crucial for developing targeted and effective analytical methods.

Core Molecular Properties

-

Chemical Structure:

Figure 1. Structure of this compound -

Molecular Formula: C₇H₆FN₃

-

Molecular Weight: 151.14 g/mol [1]

-

Key Functional Groups: Nitrile (-CN), Fluoro (-F), Hydrazine (-NHNH₂)

-

Analytical Implications: The presence of the polar hydrazine group dictates the compound's chromatographic behavior, while the aromatic ring and nitrile group provide a strong chromophore for UV detection. The fluorine atom offers a unique spectroscopic handle for ¹⁹F NMR.

Potential Impurity Profile

Impurities can arise from the synthetic route or degradation. A common synthesis involves the hydrazinolysis of a precursor like 5-fluoro-2-nitrobenzonitrile.[1] Therefore, the impurity profile may include:

-

Starting Materials: Unreacted 5-fluoro-2-nitrobenzonitrile or 5-fluoro-2-chlorobenzonitrile.

-

Intermediates & By-products: Incomplete reaction products or side-reaction products from the synthesis.

-

Degradation Products: The primary degradation pathway is the oxidation of the hydrazine group, which can lead to the formation of diazenes or other oxidized species. The compound's stability, particularly in solution, must be carefully considered.[2]

Section 2: The Cornerstone of Purity: Chromatographic Separation

Chromatography is the primary tool for separating the main component from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reversed-phase HPLC (RP-HPLC) is the quintessential method for analyzing moderately polar compounds like this compound.[3] A stability-indicating method is one that can resolve the active ingredient from its degradation products and process-related impurities, ensuring that the measured purity is accurate over time.[2][4][5]

Causality in Method Development:

-

Column Choice: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of aromatic compounds.[6]

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is employed.[5][7] The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable runtime. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used. The benzonitrile structure provides strong UV absorbance, typically monitored around 254 nm.[5] A DAD is invaluable as it can also assess peak purity by comparing spectra across a single peak.

Experimental Protocol: Stability-Indicating RP-HPLC

-

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.[5]

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The relative standard deviation (RSD) of replicate injections should be less than 2% for system suitability.[5]

Workflow Visualization: HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Gas Chromatography (GC): Addressing Volatility Challenges

Direct GC analysis of this compound is problematic due to the high polarity and low volatility of the hydrazine group, which can lead to poor peak shape and thermal degradation in the hot injector.[8][9] To overcome this, a derivatization step is necessary to convert the polar -NHNH₂ group into a more volatile and thermally stable functional group.[10][11]

Causality in Method Development:

-

Derivatization: Reaction with a ketone, such as acetone, is a simple and effective method. The hydrazine reacts to form a hydrazone, which is significantly more volatile and suitable for GC analysis.[11][12] This transformation is critical for enabling the use of GC.

-

Detector: A Flame Ionization Detector (FID) provides a robust, universal response for organic compounds. For higher sensitivity and specificity, especially for identifying unknown impurities, a Mass Spectrometer (MS) detector is superior.

Experimental Protocol: GC-MS with Derivatization

-

Derivatization Step:

-

Accurately weigh ~5 mg of the sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., methanol).

-

Add 100 µL of acetone and a drop of acetic acid to catalyze the reaction.[11]

-

Vortex the mixture and allow it to react at room temperature for 30 minutes.

-

-

Instrumentation: GC system coupled to a Mass Spectrometer (GC-MS).

-

Chromatographic Conditions:

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[3]

-

MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 40-450.[3]

-

Section 3: Structural Confirmation and Identification

While chromatography quantifies purity, spectroscopic techniques are required to confirm the identity of the main component and elucidate the structure of any unknown impurities.

Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight confirmation of the peaks observed in the chromatogram. For this compound (MW 151.14), the protonated molecule [M+H]⁺ would be expected at m/z 152.1. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule apart and analyzing the pieces.[13]

Anticipated Fragmentation Patterns:

-

Loss of NH₂: [M+H - NH₂]⁺

-

Loss of N₂H₃: [M+H - N₂H₃]⁺

-

Cleavage of the benzonitrile ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.[14] For purity assessment, quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity of a sample against a certified internal standard.[15]

Expected Spectral Features:

-

¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (~7-8 ppm). The hydrazine protons (-NHNH₂) will appear as exchangeable, broad singlets.

-

¹³C NMR: Distinct signals for each of the 7 carbon atoms, with chemical shifts influenced by the electron-withdrawing nitrile and fluorine substituents.

-

¹⁹F NMR: A single resonance, providing a highly specific signal for the fluorine-containing molecule.

Section 4: Thermal Properties and Solid-State Characterization

Thermal analysis provides critical information about the material's physical properties, such as melting point, thermal stability, and the presence of residual solvents or different crystalline forms (polymorphs).

Experimental Protocol: Simultaneous TGA/DSC

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.[16][17]

-

Experimental Conditions:

-

Sample Pan: Aluminum or platinum.

-

Sample Mass: 3-5 mg.

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.[18]

-

-

Data Interpretation:

-

DSC Curve: An endothermic peak indicates the melting point of the crystalline solid.[19] The sharpness of the peak is an indicator of purity. Broad peaks may suggest the presence of impurities.

-

TGA Curve: A sharp weight loss after the melting point indicates thermal decomposition.[18] Weight loss at temperatures below 100 °C may indicate the presence of residual water or volatile solvents.

-

Data Presentation: Summary of Analytical Techniques

| Technique | Primary Purpose | Key Information Provided |

| RP-HPLC | Purity Quantification & Impurity Profiling | Percent purity, detection of non-volatile impurities, stability indication.[5] |

| GC-MS | Analysis of Volatile/Derivatizable Impurities | Detection of residual solvents, starting materials, and volatile by-products. |

| LC-MS | Identity Confirmation & Impurity ID | Molecular weight of the main peak and impurities.[3] |

| NMR | Structural Elucidation & Absolute Purity | Unambiguous structure confirmation, absolute purity via qNMR.[15] |

| TGA/DSC | Thermal & Physical Characterization | Melting point, thermal stability, presence of solvates/hydrates.[16] |

Section 5: An Integrated Strategy for Comprehensive Purity Assessment

No single technique is sufficient. A self-validating analytical system relies on the orthogonal application of multiple methods. The data from each technique should be complementary and corroborative.

Logical Relationship: Integrated Purity Workflow

Sources

- 1. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]

- 2. jddtonline.info [jddtonline.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]

- 13. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mt.com [mt.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. perkinelmer.com.ar [perkinelmer.com.ar]

- 19. fpe.umd.edu [fpe.umd.edu]

Hazards and safety precautions for 2-Fluoro-5-hydrazinylbenzonitrile

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Fluoro-5-hydrazinylbenzonitrile

This guide provides a comprehensive overview of the hazards and essential safety protocols for handling this compound (CAS No. 280120-91-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Chemical Identification and Properties

This compound is a fluorinated aromatic compound containing both a nitrile and a hydrazine functional group.[1] These functional groups contribute to its utility as a building block in the synthesis of pharmaceuticals and other complex molecules, but they also dictate its reactivity and toxicological profile.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | [3][4] |

| Molecular Weight | 151.14 g/mol | [1][4] |

| CAS Number | 280120-91-4 | [5] |

| Appearance | Solid (form may vary) | [6] |

| Synonyms | 2-Fluoro-5-hydrazinobenzonitrile | [3] |

Hazard Identification and GHS Classification

The primary operational risk associated with this compound stems from its acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers. The compound is classified as harmful through multiple exposure routes.[3]

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

Source: ECHA C&L Inventory[3]

Toxicological Profile: Understanding the "Why"

-

Harmful if Swallowed (Oral Toxicity): Ingestion can lead to systemic toxic effects. The nitrile group (-CN) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration, although the specific metabolic pathway for this compound is not thoroughly investigated. Therefore, accidental ingestion must be treated as a serious medical emergency.

-

Harmful in Contact with Skin (Dermal Toxicity): The compound can be absorbed through the skin, leading to systemic toxicity similar to that of ingestion.[3] This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent direct contact.

-

Harmful if Inhaled (Inhalation Toxicity): As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles. Inhalation can cause irritation to the respiratory system and lead to systemic absorption.[7] All weighing and transfer operations should be conducted in a certified chemical fume hood to mitigate this risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE is contingent on the specific laboratory procedure being performed.

PPE Selection Framework

Caption: PPE Selection Decision Tree.

Detailed PPE Specifications:

-

Hand Protection: Nitrile or neoprene gloves are recommended for handling this compound.[8] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash, consider double-gloving. Contaminated gloves must be removed and disposed of properly.

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over the goggles.[9]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[8] Ensure that street clothes are fully covered. Do not wear perforated shoes or sandals; closed-toe shoes made of a chemical-resistant material are required.[10]

-

Respiratory Protection: All work that may generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain chemical integrity.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[8] Designate a specific area within a chemical fume hood for all manipulations.

-

Personal Protection: Don the appropriate PPE as outlined in the section above.

-

Handling: Avoid all personal contact with the substance.[6] Do not breathe dust. Use tools (spatulas, scoops) to handle the solid material and avoid creating dust clouds.

-

Work Practices: Do not eat, drink, or smoke in the laboratory or when handling this product.[6] Keep containers tightly sealed when not in use.[6]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Launder contaminated clothing separately before reuse.[6]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[6]

-

Containers: Keep in original, tightly closed containers.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7] Do not store with foodstuffs.[6]

-

Security: For potent or highly toxic compounds, it is best practice to store them in a locked cabinet or an area with restricted access.[11]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear, practiced response is essential to minimize harm.

First-Aid Measures

-

Inhalation: If dust or fumes are inhaled, immediately remove the person to fresh air.[12] Keep the person warm and at rest.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing, including footwear.[6] Flush the affected skin with plenty of running water and soap for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] If the person is conscious, give them two glasses of water to drink. Call a poison control center or doctor immediately for treatment advice.[12]

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to contain the hazard and decontaminate the area safely.

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Dispose of this chemical and its container at a licensed hazardous waste collection point. Uncleaned containers should be treated as the product itself.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]

-

PubChem. 5-Fluoro-2-hydrazino-benzonitrile. National Center for Biotechnology Information. [Link]

-

SafetyCulture. Essential PPE for Protection Against Liquid Chemicals.[Link]

-

ResearchGate. Proper Handling and Storage of Chemicals.[Link]

Sources

- 1. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C7H6FN3 | CID 11240584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-hydrazino-benzonitrile | C7H6FN3 | CID 53418494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 280120-91-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Advent and Ascendance of Fluorinated Benzonitriles: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of fluorine atoms and nitrile groups into the benzene ring has given rise to a class of molecules with profound implications for drug discovery, materials science, and agrochemicals. This in-depth technical guide navigates the historical landscape of fluorinated benzonitriles, from their conceptual synthesis rooted in the foundational discoveries of aromatic chemistry to their current status as indispensable building blocks. We will explore the seminal synthetic strategies that enabled their creation, trace the evolution of these methods toward greater efficiency and selectivity, and delve into the physicochemical properties that render these compounds uniquely valuable. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, history, and synthetic underpinnings of fluorinated benzonitriles.

The Genesis of a Powerful Molecular Scaffold: Early Synthetic Strategies